molecular formula C11H12F2N2O B1468104 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine CAS No. 1249683-71-3

1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine

Cat. No. B1468104
CAS RN: 1249683-71-3
M. Wt: 226.22 g/mol
InChI Key: SRVPBOAHBAKJHN-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine, also known as 1-(2,6-difluorobenzoyl)pyrrolidine, is an organic compound that belongs to the class of pyrrolidines. It is a white, crystalline solid with a melting point of 70-73 °C and a boiling point of 132-134 °C. It is soluble in ethanol, ethyl acetate, and chloroform, and has a molecular weight of 212.22 g/mol. It is used in various scientific research applications, such as biochemical and physiological studies, as well as for laboratory experiments.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in “1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine,” is a prevalent motif in medicinal chemistry due to its versatility and presence in biologically active compounds . The compound’s ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules makes it valuable in the design of new drugs. Its role in enhancing three-dimensional molecular coverage is crucial for developing compounds with selective biological targets.

Molecular Interactions Study

This compound is instrumental in studying molecular interactions, particularly in the context of drug-receptor binding. Its structural features allow for the exploration of binding modes and affinities, which is essential for understanding the action of drugs at the molecular level.

Biochemical Research

In biochemical research, “1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine” derivatives are used to investigate biological pathways and processes . The compound’s derivatives can act as inhibitors or activators of enzymes, receptors, and other proteins, providing insights into their function and regulation.

Pharmacological Applications

The compound’s derivatives have been explored for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities . These activities make it a potential candidate for the development of new therapeutic agents.

Organic Synthesis

“1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine” serves as a building block in organic synthesis, particularly in the construction of complex molecules . Its reactivity and ability to undergo various chemical transformations make it a valuable tool for synthetic chemists.

Chemical Biology

In chemical biology, this compound is used to probe biological systems and understand the chemical basis of biological phenomena. It can be used to label, track, or modulate biomolecules within cells, providing a deeper understanding of cellular processes.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVPBOAHBAKJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.